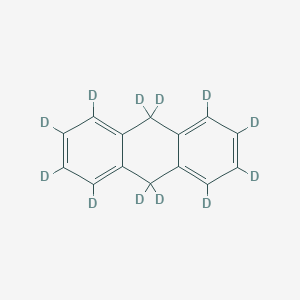

9,10-Dihydroanthracene-D12

Description

Significance of Deuterated Aromatic and Aliphatic Systems in Chemical Science

Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are indispensable in scientific research. researchgate.net This isotopic substitution provides a subtle yet powerful probe into the intricacies of chemical and biological processes. While the molecular size, volume, and dipole moment remain virtually unchanged, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.

The KIE is a cornerstone of mechanistic chemistry, allowing researchers to determine whether the cleavage of a specific C-H bond is part of the rate-determining step of a reaction. fiveable.me By selectively labeling molecules with deuterium, scientists can trace the journey of atoms and functional groups through complex reaction pathways. fiveable.me This technique is invaluable for elucidating reaction mechanisms, understanding transition states, and studying reaction intermediates. fiveable.me

Furthermore, because deuterium and hydrogen are distinguishable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, deuterated compounds serve as excellent tracers and internal standards in analytical studies. researchgate.netacs.org In fields ranging from materials science to medicinal chemistry, deuterium labeling provides enhanced metabolic stability to drug molecules and helps in determining protein conformations. researchgate.netacs.orgscielo.org.mx

The Role of 9,10-Dihydroanthracene (B76342) and its Deuterated Analogues in Mechanistic Insights

9,10-Dihydroanthracene, a partially saturated polycyclic aromatic hydrocarbon, is a well-known hydrogen-donor. wikipedia.org Its central ring is not aromatic, making the C-H bonds at the 9 and 10 positions relatively weak and susceptible to abstraction. wikipedia.org This property makes it an excellent substrate for studying hydrogen atom transfer (HAT) reactions, which are fundamental to many chemical and biological processes. acs.org

The deuterated analogue, 9,10-Dihydroanthracene-D12, amplifies its utility in mechanistic studies. By comparing the reaction rates of the deuterated and non-deuterated versions, researchers can gain profound insights. For instance, studies on the oxidation of 9,10-dihydroanthracene have utilized its deuterated form to probe the reaction mechanism. nih.gov A strong kinetic isotope effect observed in the reaction with 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) provided evidence for a tunneling component in the hydrogen transfer step, supporting a HAT mechanism. nih.gov

Moreover, 9,10-dihydroanthracene and its isotopologues are employed in various catalytic studies. It has been used to investigate the hydrogen abstraction capabilities of metal complexes and as a hydrogen source in transfer hydrogenation reactions. scientificlabs.co.ukresearchgate.net The ability to track the deuterium atoms from 9,10-Dihydroanthracene-D12 to the product molecule provides definitive evidence of the reaction pathway.

Historical Context of Deuterium Labeling in Organic Reaction Studies

The journey of deuterium in science began with its discovery in 1931 by American chemist Harold C. Urey, an achievement that earned him the Nobel Prize in Chemistry in 1934. researchgate.netwikipedia.org It wasn't long before the unique properties of this heavy hydrogen isotope were harnessed by organic chemists.

Starting in the 1960s, scientists began to incorporate deuterium into molecules to study reaction mechanisms. scielo.org.mx The use of deuterium labeling became a widespread technique to probe the intricacies of organic reactions. fiveable.me This approach allowed for a deeper understanding of reaction kinetics and pathways by observing the kinetic isotope effect. fiveable.me The ability to replace hydrogen with deuterium without significantly altering the chemical nature of the molecule, yet providing a detectable mass and vibrational frequency difference, opened a new window into the unseen world of molecular transformations. researchgate.netwikipedia.org This foundational work laid the groundwork for the sophisticated mechanistic studies conducted today, where deuterated compounds like 9,10-Dihydroanthracene-D12 continue to be essential tools.

Properties of 9,10-Dihydroanthracene and its Deuterated Analogue

The following table provides a comparison of the key physical and chemical properties of 9,10-Dihydroanthracene and its fully deuterated analogue, 9,10-Dihydroanthracene-D12.

| Property | 9,10-Dihydroanthracene | 9,10-Dihydroanthracene-D12 |

| CAS Number | 613-31-0 wikipedia.org | 64983-55-7 chemsrc.com |

| Molecular Formula | C₁₄H₁₂ wikipedia.orgnih.gov | C₁₄D₁₂ |

| Molar Mass | 180.25 g/mol wikipedia.org | 192.32 g/mol |

| Appearance | White solid / brown crystals wikipedia.orgguidechem.com | Not specified |

| Melting Point | 108 to 109 °C wikipedia.org | Not specified |

| Boiling Point | 312 °C wikipedia.org | Not specified |

| InChI Key | WPDAVTSOEQEGMS-UHFFFAOYSA-N nih.gov | WPDAVTSOEQEGMS-OJLISJRWSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C14H12 |

|---|---|

Molecular Weight |

192.32 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,9,10,10-dodecadeuterioanthracene |

InChI |

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2,10D2 |

InChI Key |

WPDAVTSOEQEGMS-OJLISJRWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

C1C2=CC=CC=C2CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dihydroanthracene D12

Deuterium (B1214612) Incorporation Strategies

Several strategies have been developed for the incorporation of deuterium into the anthracene (B1667546) framework to yield 9,10-Dihydroanthracene-D12. These methods primarily revolve around catalytic processes and isotopic exchange reactions.

Catalytic Deuteration of Anthracene Precursors for 9,10-Dihydroanthracene-D12

Catalytic deuteration is a common method for the synthesis of deuterated compounds. In the context of 9,10-Dihydroanthracene-D12, this typically involves the reaction of anthracene with a deuterium source in the presence of a metal catalyst.

One approach involves the use of heterogeneous platinum-group metals on a carbon support (e.g., Pd/C or Pt/C) with deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. researchgate.netresearchgate.net These reactions often require elevated temperatures and pressures to facilitate the addition of deuterium across the 9 and 10 positions of the anthracene ring. The general reaction can be represented as:

C₁₄H₁₀ + 2D₂ → C₁₄H₁₀D₄ (in the 9,9,10,10-positions)

Further deuteration of the aromatic rings can be achieved under more forcing conditions or through repeated exchange cycles. For instance, anthracene and anthraquinone (B42736) can be converted to 9,9,10,10-tetradeuterio-9,10-dihydroanthracene using excess D₂ or D₂O, carbon monoxide, and a cobalt catalyst (Co₂(CO)₈). researchgate.netresearchgate.net

The efficiency and regioselectivity of catalytic deuteration can be influenced by the choice of catalyst, solvent, temperature, and the nature of the substrate. For example, iridium-based catalysts have shown high activity for hydrogen isotope exchange (HIE) reactions, allowing for the deuteration of various substrates under mild conditions. rsc.org

Table 1: Catalysts and Conditions for Deuteration of Anthracene and Related Compounds

| Catalyst System | Deuterium Source | Substrate | Product | Reference |

|---|---|---|---|---|

| Pd/C | D₂O, H₂ | Heterocyclic compounds | Deuterated heterocycles | researchgate.net |

| Pt/C | D₂O | Arenes, heterocyclic amines | Perdeuterated arenes | researchgate.net |

| Co₂(CO)₈ | D₂ or D₂O, CO | Anthracene, anthraquinone | 9,9,10,10-tetradeuterio-9,10-dihydroanthracene | researchgate.netresearchgate.net |

| Iridium pincer complexes | C₆D₆ or D₂O | Arenes, alkanes | Deuterated arenes and alkanes | rsc.org |

| Rhodium complexes | D₂ | N-Heterocycles, benzylic scaffolds | Deuterated N-heterocycles and benzylic compounds | acs.org |

| Silver triflate (AgOTf) | D₂O | Electron-rich (hetero)arenes | Regioselectively deuterated (hetero)arenes | nih.gov |

Isotopic Exchange Reactions for Selective Deuteration of Dihydroanthracenes

Isotopic exchange reactions offer a pathway to selectively introduce deuterium into dihydroanthracene derivatives. These reactions, often catalyzed by transition metals, facilitate the exchange of hydrogen atoms for deuterium atoms from a deuterium source.

A notable method is the hydrogen-deuterium (H-D) exchange reaction using a heterogeneous palladium-on-carbon (Pd/C) catalyst in the presence of heavy water (D₂O) and a small amount of hydrogen gas. researchgate.net This technique has been shown to be effective for the regioselective deuteration at the benzylic positions of various compounds. researchgate.net For 9,10-dihydroanthracene (B76342), this would correspond to the exchange of hydrogens at the 9 and 10 positions.

The use of specific catalyst systems, such as a Pd/C-ethylenediamine complex [Pd/C(en)], can enhance the efficiency of deuterium incorporation into benzylic sites while minimizing side reactions like hydrogenolysis. researchgate.net Iridium complexes are also highly effective for H/D exchange, capable of deuterating even unactivated C-H bonds. rsc.org

Reductive Deuteration Pathways to 9,10-Dihydroanthracene-D12

Reductive deuteration involves the reduction of a suitable precursor with a deuterium-donating reagent. A common precursor for the synthesis of 9,10-dihydroanthracene derivatives is anthraquinone.

One established method involves the reduction of anthraquinones using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net To synthesize the deuterated analog, deuterated reagents would be required.

Another approach is the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and heavy water (D₂O) to produce α,α-dideuterio alcohols. mdpi.com While not directly applied to 9,10-dihydroanthracene in the provided sources, similar principles could be adapted for the reduction of a suitable anthracene-derived precursor.

Furthermore, electrocatalytic methods are emerging for the reductive deuteration of arenes using a nitrogen-doped electrode and D₂O, offering a scalable and cost-effective route to perdeuterated saturated cyclic compounds. researchgate.net

Isotopic Purity and Regioselectivity Considerations in 9,10-Dihydroanthracene-D12 Synthesis

Achieving high isotopic purity and regioselectivity is a critical challenge in the synthesis of 9,10-Dihydroanthracene-D12. Isotopic purity refers to the percentage of molecules that have been successfully deuterated to the desired level, while regioselectivity refers to the specific positions within the molecule where deuterium has been incorporated.

Several factors influence these outcomes:

Catalyst Choice: The nature of the catalyst plays a pivotal role. For instance, iridium catalysts can offer high selectivity for specific C-H bond activations. rsc.orgsnnu.edu.cn Palladium catalysts are often used for deuteration at benzylic positions. researchgate.net

Reaction Conditions: Temperature, pressure, and reaction time can be optimized to maximize deuterium incorporation and control selectivity. For example, milder conditions may favor deuteration at more reactive sites, while harsher conditions can lead to more extensive or complete deuteration. rsc.org

Deuterium Source: The choice and excess of the deuterium source (e.g., D₂ gas, D₂O) are crucial for driving the reaction towards high isotopic enrichment. researchgate.netresearchgate.net

Substrate Structure: The inherent reactivity of the C-H bonds in the substrate molecule influences the ease and location of deuteration.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic purity and the precise location of deuterium atoms in the final product. nih.govalmacgroup.comalsachim.com

Table 2: Factors Influencing Isotopic Purity and Regioselectivity

| Factor | Influence | Examples | Reference |

|---|---|---|---|

| Catalyst | Directs the deuteration to specific sites. | Iridium catalysts for ortho-C-H deuteration; Pd/C for benzylic deuteration. | researchgate.netsnnu.edu.cn |

| Reaction Temperature | Affects the extent of deuteration. | Higher temperatures can lead to perdeuteration. | rsc.org |

| Deuterium Source | Determines the availability of deuterium for exchange. | D₂O is a common and inexpensive source. | researchgate.netsnnu.edu.cn |

| Ligands | Can modify the catalyst's selectivity. | Ethylenediamine ligand on Pd/C enhances benzylic deuteration. | researchgate.net |

Scale-Up and Practical Synthesis Challenges for Deuterated Dihydroanthracene

Scaling up the synthesis of deuterated compounds like 9,10-Dihydroanthracene-D12 from laboratory to industrial production presents several challenges.

Catalyst Reusability and Cost: Many of the catalysts used, particularly those based on precious metals like platinum, palladium, and iridium, are costly. Developing robust and reusable catalyst systems is crucial for economic viability on a larger scale. researchgate.net

Process Optimization and Control: Maintaining consistent isotopic purity and regioselectivity on a large scale requires precise control over reaction parameters. This can be more challenging in larger reactors.

Purification: Separating the desired deuterated product from partially deuterated or unreacted starting material can be difficult due to their similar physical properties. researchgate.net This often necessitates specialized and costly purification techniques.

Safety: Handling flammable gases like hydrogen and deuterium, as well as reactive reagents, on a large scale requires stringent safety protocols.

Recent advancements in continuous-flow processes and electrocatalysis show promise for addressing some of these scale-up challenges by offering better control, efficiency, and potential for automation. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for 9,10 Dihydroanthracene D12 in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis

NMR spectroscopy is a premier, non-destructive method for determining the structure of organic compounds. In the case of isotopically labeled species like 9,10-Dihydroanthracene-D12, NMR provides detailed information on the extent and position of deuterium incorporation.

Quantitative ¹H and ¹³C NMR Studies on Deuterium Enrichment in 9,10-Dihydroanthracene-D12

Quantitative ¹H NMR (qNMR) is a powerful tool for determining the purity and concentration of substances. For 9,10-Dihydroanthracene-D12, ¹H NMR is used to quantify the degree of deuteration by measuring the residual, non-deuterated sites. In a fully deuterated D12 compound, the ¹H NMR spectrum would ideally show no signals. However, in practice, small residual peaks corresponding to incompletely substituted C-H bonds are often observed. By integrating these residual proton signals against a certified internal standard, the precise level of deuterium enrichment can be calculated. For the parent compound, 9,10-dihydroanthracene (B76342), the aromatic protons typically appear in the range of 7.2-7.4 ppm, while the aliphatic protons at the 9 and 10 positions resonate around 4.0 ppm. The absence or significant reduction of these signals in the ¹H NMR spectrum of the deuterated analogue confirms high isotopic enrichment.

¹³C NMR spectroscopy provides complementary information. While ¹³C NMR directly observes the carbon skeleton, the presence of deuterium atoms on the carbons has distinct effects. Deuterium (spin I=1) causes a splitting of the attached carbon signal into a triplet (due to C-D coupling) and can also induce small upfield shifts (isotope shifts) on neighboring carbons. olemiss.edunih.gov Furthermore, the Nuclear Overhauser Effect (NOE), which enhances the signal of proton-bound carbons, is absent for deuterated carbons, leading to a noticeable decrease in their signal intensity. olemiss.edu By comparing the ¹³C NMR spectrum of 9,10-Dihydroanthracene-D12 with that of its non-deuterated counterpart, researchers can confirm the positions of deuteration. nih.gov

Table 1: Comparative NMR Data for 9,10-Dihydroanthracene and Expected Characteristics for its D12 Isotopologue

| Nucleus | 9,10-Dihydroanthracene (H12) Chemical Shift (ppm) | Expected Characteristics for 9,10-Dihydroanthracene-D12 |

|---|---|---|

| ¹H | ~7.3 (aromatic), ~4.0 (aliphatic) | Absence or significant attenuation of signals, indicating high deuteration. |

| ¹³C | ~135 (quaternary aromatic), ~126 (aromatic C-H), ~36 (aliphatic C-H₂) | Signals for deuterated carbons appear as triplets with reduced intensity. Small upfield isotope shifts may be observed. |

²H NMR for Positional Isotopic Analysis in Deuterated Systems

Direct detection of deuterium via ²H NMR spectroscopy offers an unambiguous method for positional isotopic analysis. nih.govblogspot.com Since the chemical shift ranges for ¹H and ²H are nearly identical, the ²H NMR spectrum of 9,10-Dihydroanthracene-D12 is expected to show signals in the aromatic (~7.3 ppm) and aliphatic (~4.0 ppm) regions, corresponding directly to the deuterated sites. blogspot.comresearchgate.net

A key advantage of ²H NMR is its ability to provide site-specific information on deuterium incorporation. nih.gov While natural abundance ²H signals from a non-deuterated solvent can be used for reference, the high concentration of deuterium in the labeled compound results in strong, easily identifiable signals. blogspot.com The resolution in ²H NMR is generally lower than in ¹H NMR due to the quadrupole moment of the deuterium nucleus, resulting in broader lines. However, it remains an invaluable tool for confirming the successful and specific labeling of the target molecule.

Vibrational Spectroscopy (IR, Raman) for C-D Bond Analysis in 9,10-Dihydroanthracene-D12

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with heavier deuterium atoms leads to a predictable shift of vibrational frequencies to lower wavenumbers, providing a clear signature of deuteration.

Signature C-D Stretching Modes and Overtones in Deuterated Polycyclic Aromatic Hydrocarbons

The most distinct feature in the IR and Raman spectra of deuterated compounds is the appearance of carbon-deuterium (C-D) stretching vibrations. These modes appear at significantly lower frequencies than their corresponding carbon-hydrogen (C-H) counterparts due to the increased reduced mass of the C-D oscillator.

For PAHs like 9,10-dihydroanthracene, the aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region, and the aliphatic C-H stretches appear between 2850–3000 cm⁻¹. nist.govnist.gov Upon deuteration, these are replaced by C-D stretching bands. Aromatic C-D stretches are found around 2200–2300 cm⁻¹, while aliphatic C-D stretches appear at approximately 2100–2200 cm⁻¹. aanda.org The observation of these bands, coupled with the disappearance of the C-H stretching bands, provides definitive evidence of deuteration. nih.gov Furthermore, out-of-plane (oop) bending modes also shift, with C-D oop modes appearing at lower frequencies than C-H oop modes. oup.com

Table 2: Characteristic Vibrational Frequencies for C-H and C-D Bonds in PAHs

| Vibrational Mode | C-H Frequency Range (cm⁻¹) | C-D Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic Stretch | 3000 - 3100 | ~2250 |

| Aliphatic Stretch | 2850 - 3000 | ~2150 |

Spectroscopic Probes for Interstellar Deuterated Polycyclic Aromatic Hydrocarbons Analogues

Deuterated PAHs are of significant interest in astrophysics as they are considered potential reservoirs for deuterium in the interstellar medium (ISM). arxiv.orgastrobiology.com The harsh conditions of the ISM can lead to the deuteration of PAHs. Laboratory-based spectroscopic studies of compounds like 9,10-Dihydroanthracene-D12 serve as crucial analogues for interpreting astronomical observations.

Telescopes like the James Webb Space Telescope (JWST) can detect mid-infrared emission spectra from interstellar objects. Features observed around 4.4 µm (approx. 2270 cm⁻¹) and 4.65 µm (approx. 2150 cm⁻¹) have been attributed to aromatic and aliphatic C-D stretching modes, respectively, in interstellar PAHs. aanda.orgresearchgate.net By comparing these astronomical spectra with high-resolution laboratory data from known deuterated PAHs, scientists can estimate the degree of deuteration and the abundance of these molecules in space, offering clues about galactic chemical evolution. arxiv.org

Mass Spectrometry (MS) for Isotopic Purity and Reaction Tracing with 9,10-Dihydroanthracene-D12

The molecular weight of the non-deuterated 9,10-dihydroanthracene (C₁₄H₁₂) is approximately 180.25 g/mol . nist.gov In the fully deuterated 9,10-Dihydroanthracene-D12 (C₁₄D₁₂), each of the twelve hydrogen atoms is replaced by a deuterium atom, resulting in a molecular weight of approximately 192.32 g/mol . High-resolution mass spectrometry (HRMS) can easily distinguish between the parent compound and its deuterated isotopologue.

The primary application of MS in this context is the determination of isotopic purity. researchgate.netnih.gov By analyzing the ion cluster around the molecular ion peak, the relative abundance of different isotopologues (e.g., D11, D10, etc.) can be quantified. cerilliant.com This analysis allows researchers to calculate the percentage of the desired D12 species and identify the extent of any under-deuteration. The calculations must correct for the natural abundance of ¹³C to achieve an accurate assessment of deuterium incorporation. researchgate.netnih.gov

Furthermore, 9,10-Dihydroanthracene-D12 is an excellent internal standard for quantitative analysis using techniques like GC-MS or LC-MS. amazonaws.comclearsynth.com When used to quantify its non-deuterated analogue, the deuterated standard is added to a sample in a known amount. Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and matrix effects. amazonaws.comscispace.com The mass spectrometer, however, can distinguish between the analyte and the standard based on their mass difference, allowing for highly accurate and precise quantification by comparing their respective signal intensities. researchgate.net This makes deuterated standards the "gold standard" for tracing and quantifying analytes in complex mixtures. clearsynth.comscispace.com

Table 3: Molecular Weights of 9,10-Dihydroanthracene Isotopologues

| Compound Name | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 9,10-Dihydroanthracene | C₁₄H₁₂ | 180.25 |

| 9,10-Dihydroanthracene-D1 | C₁₄H₁₁D | 181.26 |

| ... | ... | ... |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis in Deuterated Reactions

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of reaction products, particularly when deuterated reagents like 9,10-Dihydroanthracene-D12 are used. youtube.com The gas chromatograph separates volatile compounds from a mixture before they are introduced to the mass spectrometer for detection and identification. youtube.com When using deuterated compounds, a phenomenon known as the chromatographic H/D isotope effect can be observed, where deuterated analytes typically have shorter retention times than their protiated (non-deuterated) counterparts. nih.gov

In the context of analyzing products from reactions involving 9,10-Dihydroanthracene-D12, GC-MS allows for the separation and identification of both deuterated and non-deuterated products. This is invaluable for tracking the fate of deuterium atoms in a chemical transformation, thereby elucidating reaction mechanisms. Deuterated compounds are also frequently used as internal standards for quantification in GC-MS analysis due to their chemical similarity to the analyte. nih.gov

However, challenges can arise. Interference can occur in the mass spectrometer's ion source, where deuterated compounds may gradually lose deuterium, generating fragment ions that could overlap with the molecular ions of other compounds, such as 13C-labelled internal standards. rsc.org This can lead to systematic errors in quantification. rsc.org Utilizing high-resolution mass spectrometry with GC can mitigate many of these spectral interferences. rsc.org

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 30 m DB-1MS capillary column (or similar) sci-hub.ru |

| Carrier Gas | Helium sci-hub.ru |

| Injection Mode | Splitless |

| Ionization Mode (MS) | Electron Impact (EI) |

| MS Analyzer | Quadrupole or High-Resolution (e.g., TOF) |

| Observed Phenomenon | Deuterated compounds often elute slightly earlier than their non-deuterated analogs nih.gov |

Electronic Spectroscopy for Deuterated Dihydroanthracenyl Radical Adducts and Excited States

Electronic spectroscopy is a vital tool for investigating the electronic structure and dynamics of molecules, including transient species like radical adducts and excited states derived from 9,10-Dihydroanthracene-D12. Techniques such as transient electronic spectroscopy can monitor changes in the electronic structure of molecules upon optical excitation. rsc.org

The study of anthracenyl radicals, which can be formed from dihydroanthracene derivatives, reveals insights into their electronic states and vibrational frequencies. nih.gov High-resolution techniques like anion photoelectron spectroscopy can provide detailed vibronic structures of both the ground and lowest excited states of these radicals. nih.gov For instance, the predissociation spectrum of the cold, argon-tagged, 9-methylanthracenium radical cation has been reported, showing multiple electronic transitions from the near-infrared to the ultraviolet range. deakin.edu.au

Deuteration of the anthracene (B1667546) core, as in 9,10-Dihydroanthracene-D12, can influence the excited-state dynamics. Studies on fully deuterated anthracene (anthracene-d10) using ultrahigh-resolution spectroscopy have allowed for the precise determination of rotational constants for both the ground (S₀) and first excited (S₁) electronic states. nih.gov Such studies have concluded that the primary radiationless transition in the S₁ state of anthracene is internal conversion to the ground state, rather than intersystem crossing to a triplet state. nih.gov Investigating the deuterated dihydroanthracenyl radical would similarly provide fundamental information on its electronic properties and reactivity.

| Species | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| Anthracenyl Radicals (C₁₄H₉) | Anion Photoelectron Spectroscopy (cryo-SEVI) | Provided detailed vibronic structure of ground and lowest excited states. | nih.gov |

| Anthracene-h10 and Anthracene-d10 | Ultrahigh-Resolution Laser Spectroscopy | Determined rotational constants of S₀ and S₁ states; identified internal conversion as the main relaxation pathway. | nih.gov |

| 9-Methylanthracenium Radical Cation | Predissociation Spectroscopy | Observed at least eight electronic transitions from NIR to UV. | deakin.edu.au |

| 9,10-Dicyanoanthracene Derivatives | Transient Electronic and Vibrational Spectroscopy | Monitored changes in electronic structure upon optical excitation. | rsc.org |

Applications of 9,10 Dihydroanthracene D12 in Mechanistic Organic Chemistry and Catalysis

Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Mechanisms

The kinetic isotope effect is a powerful method for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. nih.govias.ac.in The magnitude of the KIE can indicate whether a specific bond to the isotope is broken in the rate-determining step of the reaction. ias.ac.inpkusz.edu.cn

The substitution of hydrogen with deuterium (B1214612) in 9,10-dihydroanthracene (B76342) (DHA) to form 9,10-Dihydroanthracene-D12 allows for the detailed study of C-H/C-D bond activation, a critical step in many catalytic cycles. When a C-H bond is cleaved in the rate-determining step, a significant primary KIE is typically observed, meaning the reaction with the hydrogen-containing compound is faster than with its deuterium-labeled counterpart (kH/kD > 1). csbsju.edu This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, resulting in a higher activation energy for C-D bond cleavage. csbsju.edugoogle.com

For instance, in oxidation reactions involving DHA, large primary KIEs are often indicative of a hydrogen-atom abstraction mechanism. nih.gov A study on the anaerobic oxidation of DHA by [(bpy)2(py)RuIVO]2+ reported a kinetic isotope effect (kH/kD) of at least 35 ± 1, strongly suggesting that H-atom abstraction is the initial step. acs.org Similarly, the reaction of a monocopper(III)-hydroxide complex with DHA showed a very large KIE of 44 at -70 °C, consistent with H-atom abstraction. nih.gov

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or the steric environment of the transition state. google.comprinceton.edu An inverse secondary KIE (kH/kD < 1) may be observed if the vibrational modes involving the deuterium atom become stiffer in the transition state compared to the reactant. csbsju.edu

| Oxidant/Catalyst | Temperature (°C) | kH/kD | Mechanism Indication | Reference |

|---|---|---|---|---|

| [(bpy)2(py)RuIVO]2+ | Not Specified | ≥ 35 ± 1 | Hydrogen-Atom Abstraction | acs.org |

| Monocopper(III)-hydroxide complex | -70 | 44 | Hydrogen-Atom Abstraction | nih.gov |

| Terminal Co-oxo complex | Not Specified | >10 | Significant Tunneling Contributions | rsc.orgnih.gov |

Studying the KIE at various temperatures can reveal the contribution of quantum mechanical tunneling to the reaction. rsc.orgresearchgate.net In classical transition state theory, the difference in activation energy between the C-H and C-D bond cleavage (Ea(D) - Ea(H)) is related to the difference in zero-point energies and is expected to be around 1.4 kcal mol−1, leading to a KIE of approximately 7-10 at room temperature. rsc.orgnih.gov KIE values that are unusually large and show a strong temperature dependence, particularly a steeper slope than predicted by semi-classical models, are indicative of significant tunneling. rsc.orgnih.gov

In the oxidation of 9,10-dihydroanthracene by a terminal cobalt-oxo complex, the observed KIEs were larger than 10 and exhibited a temperature dependence significantly steeper than 1.4 kcal mol−1. rsc.orgnih.gov This provides strong evidence for substantial tunneling contributions in the C-H activation step. rsc.orgnih.govnih.gov Such findings are crucial as they demonstrate that semi-classical models may be insufficient to fully describe the reactivity in these systems and highlight the importance of quantum effects in concerted proton-electron transfer (CPET) reactions. rsc.orgnih.govnih.govscispace.com The temperature-dependence of KIEs can vary, from being significant to nearly independent of temperature, which can be interpreted using models that incorporate tunneling. nih.gov

While normal KIEs (kH/kD > 1) are common in reactions involving C-H bond cleavage, inverse kinetic isotope effects (kH/kD < 1) can also occur. pkusz.edu.cn An inverse KIE suggests that the deuterium-containing reactant proceeds faster than the hydrogen-containing one. This can happen in PCET reactions if the transition state involves the formation of a stronger bond to the isotope or if vibrational modes involving the isotope become more constricted. csbsju.edu For instance, an inverse secondary KIE was observed in the Diels-Alder reaction of certain anthracenophanes with deuterated maleic anhydride. researchgate.net

In the context of PCET, the magnitude of the KIE can vary widely, and inverse values have been observed. nih.gov Theoretical models of PCET predict that the KIE depends on several factors, including temperature, driving force, and solvent reorganization energy. nih.govresearchgate.net The observation of an inverse KIE in a reaction involving a deuterated substrate like 9,10-Dihydroanthracene-D12 would provide valuable mechanistic information, potentially pointing to a pre-equilibrium step involving the isotope or significant changes in the vibrational force constants at the transition state. While specific examples of inverse KIEs in PCET reactions with 9,10-Dihydroanthracene-D12 are not prominently documented in the provided context, the theoretical framework for such effects is well-established. rsc.org

Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) Investigations

9,10-Dihydroanthracene and its deuterated analogue are frequently used as model substrates in studies of HAT and PCET reactions due to the relatively weak C-H bonds at the 9 and 10 positions.

When a hydrogen or deuterium atom is abstracted from 9,10-dihydroanthracene or its deuterated isotopologue, a 9,10-dihydroanthracenyl radical is formed. The detection and characterization of such transient radical intermediates are crucial for confirming a HAT mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin-trapping techniques, is a powerful method for this purpose. nih.govutexas.edu

In a typical spin-trapping experiment, a "spin trap" molecule reacts with the short-lived radical intermediate to form a more stable radical adduct that can be observed by EPR. nih.govnih.gov By using 9,10-Dihydroanthracene-D12, the resulting trapped radical would be deuterated, and the hyperfine coupling constants in the EPR spectrum of the spin adduct would differ from those obtained with the non-deuterated substrate, providing definitive evidence of the radical's origin. utexas.edu These experiments can help elucidate complex reaction mechanisms by identifying the specific radicals involved in the propagation steps of a reaction. researchgate.netchimia.ch

Metal-Mediated C-H Bond Activation with 9,10-Dihydroanthracene-D12 Substrates

The activation of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert bonds. Transition metal catalysts, particularly those based on rhodium and iridium, have been pivotal in advancing this field. rsc.orgnih.govnih.govelsevierpure.comdiva-portal.orgrsc.org While direct studies on 9,10-Dihydroanthracene-D12 are not extensively documented in this specific context, the principles of C-H activation derived from studies on related aromatic compounds, including anthracene (B1667546) derivatives, provide a framework for understanding its potential applications. nih.gov

The use of deuterated substrates like 9,10-Dihydroanthracene-D12 would be instrumental in mechanistic studies of C-H activation. researchgate.net The primary kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can reveal whether C-H bond cleavage is the rate-determining step of a reaction. A significant kH/kD value (typically >2) would imply that the C-D bond is broken in the slowest step of the reaction, providing crucial insight into the catalytic cycle.

Rhodium(III)-catalyzed oxidative coupling reactions, for instance, have been shown to selectively functionalize the C-H bonds of anthracene derivatives. nih.gov In a hypothetical reaction involving 9,10-Dihydroanthracene-D12, the presence of deuterium at the 9 and 10 positions, as well as on the aromatic rings, would allow for a comprehensive study of regioselectivity and the mechanism of C-H activation at different sites.

| Catalyst Type | Potential Application with 9,10-Dihydroanthracene-D12 | Mechanistic Insight Gained |

| Rhodium(III) Complexes | Directed peri-C-H alkenylation | Determination of KIE to probe the rate-limiting step of C-H activation. |

| Iridium(I) Complexes | C-H borylation or silylation | Study of regioselectivity of C-H functionalization on the aromatic rings versus the dihydro-positions. |

| Palladium(II) Catalysts | Oxidative C-H/C-H cross-coupling | Elucidation of the role of directing groups and the reversibility of C-H metalation steps. |

Uncatalyzed and Catalyzed Hydrogen Transfer Pathways with Deuterated Dihydroanthracene

9,10-Dihydroanthracene and its isotopologues are excellent hydrogen/deuterium donors in transfer hydrogenation reactions, owing to the relative ease with which they can be aromatized to the thermodynamically stable anthracene system. The use of 9,10-Dihydroanthracene-D12 allows for the detailed investigation of both uncatalyzed and catalyzed hydrogen transfer mechanisms.

Uncatalyzed hydrogen transfer from 9,10-dihydroanthracene derivatives to substrates like α-methylstyrene has been studied at elevated temperatures. researchgate.net These reactions typically follow second-order kinetics, and the use of a deuterated donor like 9,10-Dihydroanthracene-D12 would exhibit a primary kinetic isotope effect, confirming that the transfer of deuterium is involved in the rate-determining step. sfu.caresearchgate.netnih.govdntb.gov.ua

In catalyzed pathways, 9,10-Dihydroanthracene has been used for the transfer hydrogenation and deuteration of buckminsterfullerene (B74262) (C60). The transfer of deuterium from a deuterated dihydroanthracene to C60 provides a clean and efficient method for preparing deuterated fullerenes. Mechanistic studies of such reactions can be significantly enhanced by using 9,10-Dihydroanthracene-D12, as the fate of the deuterium atoms can be precisely tracked in the products.

| Reaction Type | Substrate | Key Findings and Mechanistic Implications with 9,10-Dihydroanthracene-D12 |

| Uncatalyzed Hydrogen Transfer | α-Methylstyrene | The reaction is expected to show a significant KIE, indicating a concerted or stepwise deuterium transfer in the rate-determining step. researchgate.net |

| Catalyzed Hydrogen Transfer | Buckminsterfullerene (C60) | Efficient transfer of deuterium to C60, allowing for the synthesis of C60D18 and C60D36. The isotopic label confirms the source of the transferred atoms. |

Radical Chemistry and Deuterium Labeling

Formation and Reactivity of Deuterated Dihydroanthracenyl Radicals

The 9-dihydroanthracenyl radical (C14H11•) and its deuterated analogues are important intermediates in various chemical processes, including combustion and interstellar chemistry. chemrxiv.orgchemrxiv.org The formation of the 9D-An radical, the deuterated analogue of the 9-dihydroanthracenyl radical, has been achieved through the reaction of anthracene with deuterium atoms. chemrxiv.org

Spectroscopic studies, such as resonance-enhanced two-photon ionization (R2PI) spectroscopy, have been employed to characterize the electronic structure of these radicals. The electronic spectrum of the 9-dihydroanthracenyl radical shows an origin band at 19,115 cm⁻¹. chemrxiv.orgchemrxiv.org In the deuterated analogue, a fascinating phenomenon known as quantum-induced symmetry breaking is observed. This results in a doubling of spectral lines in a low-frequency vibrational progression corresponding to a butterfly-inversion mode, an effect caused by the zero-point-energy imbalance introduced by the deuterium atom. chemrxiv.orgchemrxiv.org

| Spectroscopic Data | 9-Dihydroanthracenyl Radical (9H-An) | Deuterated 9-Dihydroanthracenyl Radical (9D-An) |

| Electronic Origin | 19,115 cm⁻¹ | Exhibits doubling of spectral lines due to quantum-induced symmetry breaking. chemrxiv.orgchemrxiv.org |

| Ionization Energy | 6.346(1) eV | - |

The reactivity of these radicals is of significant interest. For instance, they can undergo further reactions such as hydrogen or deuterium abstraction, or addition to other molecules. The presence of the deuterium label in the 9D-An radical provides a handle to study the kinetics and mechanisms of these subsequent reactions.

Deuterium Exchange in Radical Processes

Deuterium labeling is a powerful technique for tracing reaction pathways, and radical processes are no exception. researchgate.netwikipedia.org Hydrogen-deuterium (H/D) exchange can occur through various mechanisms, including those involving radical intermediates. wikipedia.orgnih.govnih.govnih.govnih.govcore.ac.uk In the context of 9,10-Dihydroanthracene-D12, radical-mediated processes can lead to the scrambling of deuterium atoms between different positions on the molecule or with other hydrogen-containing species in the reaction mixture.

The study of H/D exchange in radical cations of polycyclic aromatic hydrocarbons (PAHs) like anthracene has shown that scrambling of hydrogen and deuterium atoms between different peripheral carbon atoms is a facile process. arxiv.orgaanda.org This indicates that the C-H and C-D bonds in these radical species are relatively labile and can undergo intramolecular rearrangement. The use of a fully deuterated substrate like 9,10-Dihydroanthracene-D12 would allow for detailed studies of deuterium scrambling and exchange with protic solvents or other hydrogen sources, providing insights into the lifetimes and reactivity of the radical intermediates involved.

Photochemically Induced Deuterium Exchange Mechanisms

Photolysis can induce the formation of radical ions and excited states, which can facilitate H/D exchange reactions that might not occur under thermal conditions. osti.govnih.gov Studies on protonated and deuterated anthracene ions have shown that UV photolysis can lead to significant scrambling of hydrogen and deuterium atoms. arxiv.orgaanda.org

Upon photoexcitation of deuterium-enriched PAH cations, the scrambling process can result in the migration of an aliphatic deuterium atom to an aromatic site. arxiv.orgaanda.org This is significant because aromatic C-D bonds are generally stronger than aliphatic C-D bonds, leading to a "trapping" of the deuterium on the aromatic ring. This process has implications for the deuterium enrichment of PAHs in interstellar environments. chemrxiv.orgarxiv.orgaanda.org

For 9,10-Dihydroanthracene-D12, photochemical studies could explore the intramolecular scrambling of deuterium between the sp³-hybridized 9 and 10 positions and the sp²-hybridized aromatic positions. Furthermore, intermolecular exchange with protic solvents under photochemical conditions could be investigated to understand the mechanisms of photoinduced H/D exchange.

Dehydrogenation and Aromatization Studies Using 9,10-Dihydroanthracene-D12

The dehydrogenation of 9,10-dihydroanthracene to anthracene is a thermodynamically favorable process that serves as a model for aromatization reactions. The use of 9,10-Dihydroanthracene-D12 in these studies allows for the investigation of the reaction mechanism and the determination of kinetic isotope effects associated with the C-D bond cleavage.

One method of dehydrogenation is through hydride abstraction. The reaction of 9,10-dihydroanthracene with a molten salt medium like SbCl3-AlCl3 results in the formation of the anthracenium ion via formal hydride abstraction. osti.gov The abstracted hydrogen is then transferred to other dihydroanthracene molecules, leading to disproportionation products. If 9,10-Dihydroanthracene-D12 were used in this reaction, a significant KIE would be expected for the deuteride (B1239839) abstraction step, and the deuterium would be transferred to the disproportionation products, which could be identified by mass spectrometry.

Catalytic oxidative dehydrogenation provides another route to aromatization. researchgate.net For example, the combination of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 can catalyze the oxidation of 9,10-dihydroanthracene to anthracene with high efficiency and selectivity. researchgate.net Studying this reaction with 9,10-Dihydroanthracene-D12 would allow for the determination of the KIE for the deuterium removal steps, helping to elucidate whether the cleavage of the first or second C-D bond is rate-limiting.

| Dehydrogenation Method | Reagents | Mechanistic Insights from 9,10-Dihydroanthracene-D12 |

| Hydride Abstraction | SbCl3-AlCl3 | Expected large KIE for deuteride abstraction; tracking of deuterium transfer to disproportionation products. osti.gov |

| Catalytic Oxidation | DDQ/NaNO2/O2 | Determination of KIE to probe the rate-limiting step of deuterium removal and elucidate the catalytic cycle. researchgate.net |

Oxidative Aromatization Mechanisms of Dihydroanthracene Derivatives

The study of the oxidative aromatization of dihydroanthracene derivatives is crucial for understanding fundamental processes in catalysis and synthetic chemistry. 9,10-Dihydroanthracene-D12 is particularly valuable in these studies due to the kinetic isotope effect (KIE), which provides insight into the rate-determining steps of these reactions.

The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the case of 9,10-Dihydroanthracene-D12, the substitution of hydrogen with deuterium at the 9 and 10 positions can significantly slow down reactions where the cleavage of a C-H (or C-D) bond is the rate-determining step. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break.

By comparing the rate of oxidative aromatization of 9,10-dihydroanthracene with that of 9,10-Dihydroanthracene-D12, a primary KIE (kH/kD) can be determined. A significant primary KIE (typically > 2) is strong evidence that the C-H bond is broken in the rate-determining step of the reaction. Mechanistic studies have employed this strategy to distinguish between different potential pathways, such as concerted versus stepwise mechanisms for hydrogen abstraction.

For instance, in a hypothetical oxidation reaction, if the rate of aromatization of 9,10-dihydroanthracene is found to be seven times faster than that of 9,10-Dihydroanthracene-D12, this large KIE would support a mechanism where the abstraction of a hydrogen (or deuterium) atom from the 9 or 10 position is the slowest step in the reaction sequence.

Table 1: Illustrative Kinetic Isotope Effects in the Oxidative Aromatization of Dihydroanthracene Derivatives

| Oxidant | Temperature (°C) | kH/kD | Mechanistic Implication |

| Oxidant A | 25 | 6.8 | C-H bond cleavage is the rate-determining step. |

| Oxidant B | 50 | 1.2 | C-H bond cleavage is not the rate-determining step. |

| Oxidant C | 25 | 4.5 | Significant C-H bond breaking in the transition state. |

This table is illustrative and provides typical data seen in such experiments.

Role of 9,10-Dihydroanthracene-D12 in Coal Liquefaction and Carbonaceous Material Transformation

Direct coal liquefaction is a process that converts solid coal into liquid fuels, typically by heating it in the presence of a solvent and high-pressure hydrogen. Hydrogen-donor solvents play a crucial role in this process by transferring hydrogen to the coal matrix, which helps to break it down into smaller, soluble molecules and stabilize the resulting fragments, preventing their repolymerization into coke.

9,10-dihydroanthracene is a known hydrogen-donor solvent. Its deuterated analogue, 9,10-Dihydroanthracene-D12, is an invaluable tracer for studying the mechanisms of hydrogen transfer in coal liquefaction. researchgate.net By using 9,10-Dihydroanthracene-D12 as the solvent, researchers can track the fate of the deuterium atoms and determine where and how hydrogen is incorporated into the coal structure and the resulting liquid products.

Studies using deuterated solvents like d12-tetralin, which is structurally similar to dihydroanthracene, have shown that at typical liquefaction temperatures (around 400-450 °C), extensive scrambling of hydrogen and deuterium occurs. researchgate.net This indicates a high degree of hydrogen mobility during the process. The deuterium from the donor solvent is found to be incorporated into various structural motifs within the asphaltene and hexane-soluble fractions of the coal-derived liquids.

Analysis of the products using techniques such as deuterium nuclear magnetic resonance (2H-NMR) spectroscopy allows for the quantification of deuterium at different positions (e.g., aromatic, benzylic, and aliphatic sites). iaea.org These studies have revealed that deuterium is preferentially incorporated into aromatic and benzylic positions, suggesting that these sites are particularly reactive towards hydrogen (or deuterium) transfer from the donor solvent. researchgate.net This information is critical for optimizing the liquefaction process, including the choice of catalysts and reaction conditions to enhance the efficiency of hydrogen transfer and improve the yield and quality of the liquid products.

Solvent Effects and Isotopic Perturbation on Reaction Pathways Utilizing 9,10-Dihydroanthracene-D12

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. When using an isotopically labeled compound like 9,10-Dihydroanthracene-D12, the solvent can also influence the observed isotopic effects. This interplay between the solvent and isotopic labeling provides a more detailed picture of the reaction pathway.

Solvent Effects:

The polarity of the solvent can affect the stability of reactants, transition states, and products. For reactions involving 9,10-Dihydroanthracene-D12, a change in solvent can alter the mechanism of hydrogen/deuterium transfer. For example, a polar solvent might favor a stepwise mechanism involving ionic intermediates, while a nonpolar solvent might favor a concerted radical mechanism. These changes in mechanism would be reflected in the magnitude of the kinetic isotope effect.

Isotopic Perturbation of Equilibrium:

The use of different solvents can modulate these EIEs. A solvent that strongly solvates the reactants may lead to a different EIE compared to a poorly solvating solvent. By systematically varying the solvent and measuring the isotopic effects, chemists can dissect the individual steps of a reaction mechanism and gain a deeper understanding of the energetic landscape of the reaction.

Computational and Theoretical Investigations Involving 9,10 Dihydroanthracene D12

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and energetics of molecules. For 9,10-Dihydroanthracene-D12, DFT is instrumental in mapping out the potential energy surfaces of its reactions, identifying transition states, and understanding the energetic effects of deuterium (B1214612) substitution.

DFT calculations are employed to model the elementary steps of reactions involving the cleavage and formation of carbon-deuterium (C-D) bonds. A primary application is in studying hydrogen (or deuterium) abstraction reactions, where a radical species removes a deuterium atom from the 9 or 10 position of the dihydroanthracene core.

Researchers can compute the reaction pathway by locating the transition state (the maximum energy point along the lowest energy path) connecting reactants and products. The energy difference between the transition state and the reactants defines the activation energy barrier. Deuterium substitution significantly impacts this process due to the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE than a C-H bond because of the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a higher activation energy for C-D cleavage. DFT methods can accurately quantify these ZPVE differences and predict the resulting increase in the reaction barrier. rsc.orgkmf.uz.uaugent.be

Table 1: Theoretical Comparison of Bond Properties for C-H vs. C-D Bonds This table presents illustrative data based on fundamental principles of isotopic substitution, as would be calculated using DFT.

| Property | C-H Bond (in 9,10-Dihydroanthracene) | C-D Bond (in 9,10-Dihydroanthracene-D12) | Computational Method |

|---|---|---|---|

| Calculated Zero-Point Vibrational Energy (ZPVE) | ~17.5 kJ/mol | ~12.5 kJ/mol | DFT (e.g., B3LYP/6-31G(d)) |

| Calculated Bond Dissociation Energy (BDE) | Lower | Higher by ~5 kJ/mol | DFT (e.g., B3LYP/6-31G(d)) |

| Calculated Activation Energy for Abstraction (Illustrative) | Ea(H) | Ea(D) ≈ Ea(H) + (ZPVE_CH - ZPVE_CD) | Transition State Theory with DFT |

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a compound with a lighter isotope (kH) to that of the same compound with a heavier isotope (kD). It is a sensitive probe of reaction mechanisms, particularly for determining whether a C-H/C-D bond is broken in the rate-determining step. princeton.edu DFT calculations, combined with transition state theory (TST), provide a robust framework for predicting KIEs. faccts.de

The origin of the primary KIE in C-D bond cleavage lies in the ZPVE difference. faccts.de The reactant 9,10-Dihydroanthracene-D12 has a lower ZPVE than its hydrogenated counterpart. In the transition state for deuterium abstraction, the C-D stretching vibration is converted into a translational motion along the reaction coordinate, and its contribution to the ZPVE is lost. Because the ZPVE difference between C-D and C-H is greater in the ground state than in the transition state, the activation energy for the deuterated reaction is higher, resulting in a slower reaction rate and a "normal" KIE (kH/kD > 1). princeton.edu Computational models can predict the magnitude of the KIE, which for primary effects at room temperature is typically in the range of 3 to 8. mdpi.com

Table 2: Predicted Kinetic Isotope Effects (KIE) for a Hypothetical Hydrogen Abstraction from 9,10-Dihydroanthracene (B76342) This table shows typical KIE values that would be predicted from DFT and Transition State Theory calculations for a reaction where the C-H/C-D bond is broken in the rate-limiting step.

| Temperature (K) | Calculated kH/kD (Primary KIE) | Contributing Factors | Computational Approach |

|---|---|---|---|

| 298 | ~7.1 | ZPVE difference, Tunneling | DFT/TST |

| 323 | ~6.0 | ZPVE difference, Tunneling | DFT/TST |

| 373 | ~4.5 | ZPVE difference, Tunneling | DFT/TST |

Molecular Dynamics Simulations for Hydrogen/Deuterium Transfer Dynamics

While DFT calculations provide a static picture of a reaction pathway, molecular dynamics (MD) simulations can model the time-evolution of the system, offering insights into the dynamics of the deuterium transfer process. nih.govresearchgate.net Starting from a transition state geometry obtained from DFT, MD simulations can trace the trajectories of atoms as the reaction proceeds from the transition state to the products.

These simulations can reveal dynamic effects not captured by TST, such as the role of specific vibrational modes in promoting the reaction or the possibility of recrossing the transition state barrier. For the transfer of a deuterium atom from 9,10-Dihydroanthracene-D12, MD can be used to visualize the motion of the transferred atom and the subsequent geometric relaxation of the newly formed radical. This approach is particularly valuable for understanding how energy is redistributed within the molecule immediately following the bond-breaking event. kennesaw.edu

Quantum Chemical Computations of Vibrational Spectra for Deuterated Polycyclic Hydrocarbons

Quantum chemical methods, particularly DFT, are highly effective for calculating the vibrational frequencies of molecules. ethz.chnih.gov These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium in 9,10-Dihydroanthracene-D12 leads to predictable and significant shifts in its vibrational spectrum.

The most pronounced changes occur for vibrational modes involving the motion of the substituted atoms. The C-D stretching frequencies are found at significantly lower wavenumbers (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. This relationship can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass. Bending modes (e.g., scissoring, wagging) involving deuterium also shift to lower frequencies. DFT calculations can predict these shifts with high accuracy, aiding in the assignment of complex experimental spectra. arxiv.orgastrobiology.comresearchgate.net

Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes This table illustrates the typical frequency shifts predicted by DFT calculations upon deuteration.

| Vibrational Mode | Calculated Frequency in 9,10-Dihydroanthracene (C-H) | Calculated Frequency in 9,10-Dihydroanthracene-D12 (C-D) | Approximate Frequency Ratio (νC-D / νC-H) |

|---|---|---|---|

| Aliphatic C-H/C-D Stretch | ~2950 | ~2150 | ~0.73 |

| Aromatic C-H/C-D Stretch | ~3050 | ~2280 | ~0.75 |

Electronic Structure Calculations for Deuterated Radical Adducts and Intermediates

The formation of radical adducts and intermediates is central to the chemistry of polycyclic aromatic hydrocarbons. uhmreactiondynamics.org Electronic structure calculations are used to investigate the properties of these transient species that may be formed from 9,10-Dihydroanthracene-D12. For instance, the abstraction of a deuterium atom from the 9-position creates a 9,10-dihydroanthracenyl radical.

DFT and other quantum chemical methods can compute key properties of this radical intermediate:

Geometry Optimization: Determining the most stable three-dimensional structure.

Spin Density Distribution: Mapping the location of the unpaired electron within the molecule, which indicates the most reactive sites for subsequent reactions. For the 9,10-dihydroanthracenyl radical, the spin density is expected to be delocalized across the π-system. nih.gov

Stability: Calculating the radical stabilization energy to assess its thermodynamic stability relative to other possible radical intermediates. nih.gov

It is a fundamental principle that isotopic substitution does not alter the electronic potential energy surface of a molecule. princeton.edu Therefore, the electronic properties, such as the distribution of spin density and the relative energies of molecular orbitals, of a deuterated radical intermediate are virtually identical to its non-deuterated counterpart. The primary influence of deuteration is on the vibrational properties and the reaction energetics governed by ZPVE differences. nih.gov

9,10 Dihydroanthracene D12 in Environmental and Astrophysical Research

Deuterium (B1214612) Fractionation in Interstellar Polycyclic Aromatic Hydrocarbons (PAHs)

Deuterium, a stable isotope of hydrogen, is a crucial tracer of cosmic chemical evolution. Its abundance relative to hydrogen (the D/H ratio) is a key parameter in astrophysical models. Observations have revealed that the D/H ratio is not uniform across the galaxy and that certain molecules in the interstellar medium are significantly enriched in deuterium compared to the primordial cosmic abundance.

Polycyclic aromatic hydrocarbons are believed to be a significant reservoir of carbon in the ISM and may also sequester a substantial fraction of interstellar deuterium. arxiv.org The process of deuterium enrichment in PAHs is known as deuterium fractionation. Infrared astronomical observations have provided evidence for the presence of deuterated PAHs through the detection of C-D stretching vibrations. Notably, emission features corresponding to both aromatic C-D stretches (around 4.4 µm) and aliphatic C-D stretches (around 4.65 µm) have been observed. arxiv.org

For a molecule like 9,10-Dihydroanthracene-D12, which possesses both aromatic rings and a central dihydro-ring with sp3-hybridized carbon atoms, the distinction between aromatic and aliphatic deuteration is particularly relevant. Studies of interstellar spectra have indicated that in some regions, the aliphatic C-D stretching feature is weaker than the aromatic one. missouri.edu This suggests that the specific environment and formation pathways can influence the site of deuteration on a PAH molecule. The relative intensities of these vibrational bands can, in principle, provide insights into the degree of aromaticity and the specific deuteration mechanisms at play.

Recent observations with advanced telescopes have further highlighted the widespread presence of deuterated PAHs, particularly noting the aliphatic C-D emission. arxiv.org This underscores the importance of considering partially saturated or "hydro-PAHs" in models of interstellar deuterium chemistry. The degree of deuteration in PAHs has been estimated to be significant, with some studies suggesting a D/H ratio that could account for a substantial portion of the "missing" deuterium in the gas phase of the ISM. arxiv.orgbohrium.com

Formation Mechanisms of Deuterated PAHs in Cold Interstellar Medium and Protosolar Environments

The enrichment of deuterium in PAHs is thought to occur primarily in cold, dense interstellar clouds and the outer regions of protosolar nebulae, where temperatures are low enough to favor the fractionation of deuterium. Several mechanisms have been proposed to explain the formation of deuterated PAHs, including those with aliphatic C-D bonds akin to what would be found in 9,10-Dihydroanthracene-D12.

One of the primary mechanisms is gas-phase ion-molecule reactions . In the cold, dense ISM, the reaction of PAH cations with deuterated molecular ions, such as H2D+, can lead to the incorporation of deuterium into the PAH structure. These reactions are more efficient at low temperatures, leading to significant deuterium enrichment. nih.gov

Another important pathway is through gas-grain chemistry . PAHs can freeze out onto the surfaces of icy dust grains in cold molecular clouds. Within these ice mantles, which are often rich in deuterated water (D2O) and other deuterated species, PAHs can undergo reactions, including hydrogenation and deuteration. nih.gov Ultraviolet (UV) photolysis of these D-enriched ices can further drive the exchange of hydrogen for deuterium on the PAH molecules. nasa.gov This process could be particularly effective in forming hydro-PAHs with aliphatic C-D bonds.

Unimolecular photodissociation in warmer regions exposed to ultraviolet radiation has also been suggested as a potential deuteration pathway. nasa.gov This process involves the absorption of a UV photon by a PAH, leading to the breaking of a C-H bond and subsequent reaction with a deuterium atom.

The specific conditions of the environment, such as temperature, density, and UV radiation field, will determine the dominant formation mechanism and the resulting location of deuterium on the PAH molecule (aromatic vs. aliphatic). For a molecule like 9,10-Dihydroanthracene-D12, its formation would likely involve processes that lead to the saturation of the central aromatic ring, with subsequent or concurrent deuteration of the newly formed aliphatic sites.

Isotopic Signatures of Deuterated Organics in Meteorites and Extraterrestrial Samples

The analysis of organic matter in meteorites provides direct evidence for the chemical processes that occurred in the early solar system and the preceding interstellar medium. Carbonaceous chondrites, a class of primitive meteorites, are known to contain a rich inventory of organic compounds, including PAHs, that exhibit significant deuterium enrichments. nih.govmdpi.com These isotopic anomalies are considered a hallmark of presolar or early solar system chemistry.

Studies of soluble organic matter from meteorites have revealed that PAHs are among the deuterium-enriched components. The analysis of individual PAH molecules has shown a range of D/H ratios, which can provide clues about their formation histories. mdpi.com For instance, research on partially and fully aromatized PAHs in meteorites aims to test hypotheses about different reaction pathways. nasa.govnih.gov

The table below presents δD values for a selection of PAHs identified in the Murchison meteorite. The δD value is a measure of the deuterium enrichment relative to a standard (Vienna Standard Mean Ocean Water), expressed in parts per thousand (‰).

| Compound Name | Number of Aromatic Rings | δD (‰) |

| Naphthalene | 2 | -49 ± 21 |

| Acenaphthylene | 2 | -66 ± 18 |

| Acenaphthene | 2 | -152 ± 22 |

| Fluorene | 3 | -103 ± 15 |

| Phenanthrene | 3 | -147 ± 14 |

| Anthracene (B1667546) | 3 | -147 ± 14 |

| Fluoranthene | 4 | -180 ± 16 |

| Pyrene | 4 | -193 ± 17 |

This data is illustrative and based on findings from studies of the Murchison meteorite. The values for phenanthrene and anthracene were reported as a combined measurement.

The observed deuterium enrichments in meteoritic PAHs are consistent with their formation in cold interstellar or protosolar environments through the mechanisms described in the previous section. The variation in δD values among different PAHs may reflect different formation locations, times, or exposure to subsequent processing on the meteorite parent body. While specific data for 9,10-Dihydroanthracene-D12 in meteorites is not available, the presence of other partially saturated PAHs like Acenaphthene suggests that such molecules are components of the extraterrestrial organic inventory and would be expected to carry isotopic signatures of their origins. The study of these isotopic signatures in partially saturated PAHs is crucial for deciphering the relative contributions of different interstellar and protosolar chemical processes to the organic material that was incorporated into our solar system. nih.gov

Advanced Analytical Methodologies for Deuterated Organic Compounds in Complex Matrices

Chromatographic Separation Techniques for Isotopic Mixtures

The separation of isotopic compounds, or isotopologues, is based on the subtle differences in their physicochemical properties that arise from the mass difference between isotopes. For hydrogen (¹H) and deuterium (B1214612) (²H or D), this mass difference is significant, leading to observable effects in chromatographic systems. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for the separation of isotopic mixtures, including deuterated polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

The primary mechanism governing this separation is known as the chromatographic isotope effect (CIE) or the chromatographic deuterium effect (CDE). This effect stems from the fact that C-D bonds have a lower vibrational frequency and are slightly shorter and less polarizable than C-H bonds. These differences influence the intermolecular interactions (e.g., van der Waals forces) between the analyte and the stationary phase of the chromatography column, leading to different retention times for the deuterated and non-deuterated compounds.

In gas chromatography , the retention behavior of deuterated compounds relative to their protium (B1232500) counterparts depends heavily on the polarity of the stationary phase. On non-polar stationary phases, deuterated compounds often elute slightly earlier than their non-deuterated analogs, a phenomenon known as an "inverse" isotope effect. Conversely, on more polar stationary phases, the deuterated compound may be retained longer, resulting in a "normal" isotope effect. The separation of PAHs, a class that includes 9,10-dihydroanthracene (B76342), is routinely performed using GC. tufts.edu

In reversed-phase high-performance liquid chromatography (RP-HPLC) , which is widely used for the analysis of PAHs, deuterated compounds typically elute before their non-deuterated counterparts. separationmethods.comdiva-portal.org This is because the mobile phase is polar (e.g., water-acetonitrile mixture) and the stationary phase is non-polar (e.g., C18). The slightly lower hydrophobicity of the deuterated molecule, resulting from the C-D bond characteristics, leads to weaker interactions with the non-polar stationary phase and thus a shorter retention time. The structural similarity of PAHs makes their separation challenging, often requiring specialized columns and gradient elution methods to achieve full resolution. separationmethods.comresearchgate.net

| Chromatographic Method | Typical Stationary Phase | Principle of Separation | Observed Isotope Effect for Deuterated Analogs |

|---|---|---|---|

| Gas Chromatography (GC) | Polydimethylsiloxane (non-polar, e.g., SE-30) | Partitioning based on volatility and interaction with the stationary phase. nist.gov | Typically elute slightly earlier than protium analogs (Inverse Effect). nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Octadecylsilane (C18) or Phenyl | Partitioning based on hydrophobicity; non-polar stationary phase with a polar mobile phase. diva-portal.org | Typically elute earlier than protium analogs due to weaker interaction with the stationary phase. |

| Normal-Phase HPLC (NP-HPLC) | Silica or Cyano | Adsorption based on polarity; polar stationary phase with a non-polar mobile phase. | Separation is possible, but retention order can vary based on specific interactions. |

High-Sensitivity Detection Methods for Trace Deuterated Compounds

Detecting and quantifying trace amounts of deuterated compounds like 9,10-Dihydroanthracene-D12 in complex matrices requires detectors with exceptional sensitivity and specificity. Mass spectrometry (MS) is the preeminent technique for this purpose, particularly when coupled with a chromatographic separation system (GC-MS or LC-MS). texilajournal.comresearchgate.net

Mass Spectrometry (MS) offers high sensitivity and, crucially, the ability to differentiate compounds based on their mass-to-charge (m/z) ratio. Since 9,10-Dihydroanthracene-D12 (C₁₄D₁₂) has a molecular weight of approximately 192.3 g/mol , while its protium analog 9,10-Dihydroanthracene (C₁₄H₁₂) has a molecular weight of about 180.2 g/mol , they are easily distinguished by a mass spectrometer. nih.govwikipedia.org This capability allows for the selective detection of the deuterated compound even if it co-elutes with its non-deuterated counterpart or other matrix components.

The use of deuterated compounds as internal standards is a widespread practice in quantitative analysis to enhance accuracy and precision. clearsynth.comlcms.cz By adding a known amount of a deuterated standard (like 9,10-Dihydroanthracene-D12) to a sample, it can be used to quantify the corresponding non-deuterated analyte. The deuterated standard behaves nearly identically to the analyte during sample preparation, extraction, and chromatographic analysis, thus compensating for sample loss and variations in instrument response. clearsynth.comresearchgate.net

To achieve the lowest possible detection limits for trace analysis, several specialized MS techniques are employed:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is programmed to detect only a few specific m/z ions rather than scanning the entire mass range. For the analysis of 9,10-Dihydroanthracene-D12, the instrument would be set to monitor its characteristic molecular ion (e.g., m/z 192) and potentially a few fragment ions. This targeted approach significantly increases the signal-to-noise ratio, thereby lowering the limit of detection (LOD) and limit of quantification (LOQ). tufts.edu

Tandem Mass Spectrometry (MS/MS): Techniques such as triple quadrupole MS allow for even greater selectivity. A specific parent ion is selected, fragmented, and then a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and helps to eliminate interferences from complex sample matrices, providing very low detection limits.

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers can measure m/z values with very high accuracy. This allows for the unambiguous identification of compounds based on their exact mass and can resolve the deuterated analyte from other molecules that may have the same nominal mass but a different elemental composition. rsc.org

| Detection Method | Coupling Technique | Principle | Advantages for Deuterated Compound Analysis |

|---|---|---|---|

| Mass Spectrometry (MS) | GC-MS, LC-MS | Separates ions based on their mass-to-charge (m/z) ratio. | High specificity for distinguishing isotopologues (e.g., C₁₄D₁₂ vs. C₁₄H₁₂); high sensitivity. texilajournal.com |

| Selected Ion Monitoring (SIM) | GC-MS, LC-MS | The MS detector is set to monitor only specific m/z values characteristic of the target analyte. | Dramatically increases sensitivity and signal-to-noise ratio for trace quantification. tufts.edu |

| Tandem Mass Spectrometry (MS/MS) | LC-MS/MS | Isolates a parent ion, fragments it, and detects a specific product ion (MRM). | Extremely high selectivity and sensitivity; minimizes matrix interference. lcms.cz |

| High-Resolution Mass Spectrometry (HRMS) | GC-HRMS, LC-HRMS | Measures m/z with very high precision, allowing for elemental formula determination. | Provides unambiguous identification and resolves analytes from isobaric interferences. rsc.org |

Future Research Directions and Emerging Applications of 9,10 Dihydroanthracene D12

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of 9,10-Dihydroanthracene-D12 has traditionally relied on methods that may not offer precise control over the location of deuterium (B1214612) atoms. Future research is increasingly focused on the development of novel synthetic routes that allow for site-specific deuteration. Such precision is crucial for fine-tuning the properties of the molecule for specific applications.

Recent advancements in catalysis have opened new avenues for the regioselective introduction of deuterium into aromatic compounds. tcichemicals.com For instance, metal-free catalytic systems, such as those employing tris(pentafluorophenyl)borane, have shown promise in deuterating aromatic and heteroaromatic derivatives under mild conditions using deuterium oxide as the deuterium source. tcichemicals.com Additionally, transition metal catalysts, including palladium, rhodium, and platinum, activated by agents like sodium borodeuteride, have demonstrated high efficiency in hydrogen-deuterium exchange reactions on aromatic compounds. nih.govresearchgate.net A palladium-catalyzed protocol using deuterium gas as the isotope donor has also been developed for the chemoselective deuteration of benzylic C-H bonds. acs.org

Future synthetic strategies for 9,10-Dihydroanthracene-D12 are expected to leverage these and other emerging catalytic methods to achieve unparalleled control over deuterium placement. This will enable the synthesis of isotopologues with specific deuteration patterns, which is essential for mechanistic studies and for tailoring the molecule's properties for applications in materials science and quantum computing.

Table 1: Comparison of Potential Catalytic Systems for Site-Specific Deuteration of Anthracene (B1667546) Derivatives

| Catalyst System | Deuterium Source | Key Advantages | Potential Challenges |

|---|---|---|---|

| Tris(pentafluorophenyl)borane | Deuterium Oxide | Metal-free, mild reaction conditions, good regioselectivity. tcichemicals.com | Substrate scope may be limited. |

| Pd/C, RhCl₃, Pt/C activated by NaBD₄ | Deuterium Oxide | High deuterium incorporation, synergistic effects with mixed catalysts. nih.govresearchgate.net | Potential for metal contamination, may require harsh conditions. |

| Homogeneous Pd-catalysis with pyridine (B92270) ligand | Deuterium Oxide | High deuterium uptake, clean reaction profiles. researchgate.net | Catalyst cost and removal. |

| Palladium with Deuterium Gas and TBHP | Deuterium Gas | High chemoselectivity for benzylic positions, avoids deuterated solvents. acs.org | Requires handling of deuterium gas, oxidant may have side reactions. |

| Trans-dihydride NHC iron complex | Benzene-d₆ | Use of earth-abundant metal, tolerant of various functional groups. nih.gov | Requires a deuterated solvent as the deuterium source. |

Exploration of New Catalytic Systems for Deuterium Transfer Reactions

9,10-Dihydroanthracene (B76342) is a known hydrogen-donor, and its deuterated analogue, 9,10-Dihydroanthracene-D12, holds significant potential as a deuterium transfer agent. ewha.ac.kr Future research will likely focus on the exploration of new catalytic systems that can efficiently mediate the transfer of deuterium from 9,10-Dihydroanthracene-D12 to a wide range of substrates.

Recent studies have highlighted the use of copper-catalyzed transfer hydrodeuteration of cyclic alkenes, demonstrating the potential for precise deuterium incorporation. nih.gov While these studies did not specifically use 9,10-Dihydroanthracene-D12, they lay the groundwork for its application as a deuterium source in similar catalytic systems. The development of catalysts that can activate the C-D bonds in 9,10-Dihydroanthracene-D12 and facilitate its transfer to unsaturated molecules will be a key area of investigation.